molecular formula C10H9F2NO2 B2788763 N-[3-(difluoromethoxy)phenyl]prop-2-enamide CAS No. 1153014-41-5

N-[3-(difluoromethoxy)phenyl]prop-2-enamide

Cat. No.: B2788763
CAS No.: 1153014-41-5
M. Wt: 213.184
InChI Key: GNWQJPXLBXGKKE-UHFFFAOYSA-N
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Description

N-[3-(difluoromethoxy)phenyl]prop-2-enamide is a chemical compound featuring a prop-2-enamide (acrylamide) backbone linked to a 3-(difluoromethoxy)phenyl group. This structure classifies it as a potential covalent inhibitor scaffold in medicinal chemistry and drug discovery. The core of its mechanism lies in the α,β-unsaturated carbonyl system of the acrylamide group, which can act as a Michael acceptor. This electrophilic warhead is designed to form a covalent bond with nucleophilic cysteine residues in the active site of target enzymes, leading to irreversible inhibition . This mechanism is particularly valuable in the development of antiviral agents, where targeting essential viral proteases is a key strategy. For instance, the 3-chymotrypsin-like protease (3CLpro) in coronaviruses, which features a catalytic cysteine residue (Cys145), is a prominent target for covalent inhibitors with similar structural motifs . The difluoromethoxy phenyl substituent is a common bioisostere that can influence the compound's pharmacokinetic properties, such as its metabolic stability and membrane permeability, making it a valuable building block for optimizing drug-like candidates. Researchers can leverage this compound in hit-to-lead optimization campaigns, particularly for developing therapeutics against viruses that rely on cysteine protease activity for replication. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c1-2-9(14)13-7-4-3-5-8(6-7)15-10(11)12/h2-6,10H,1H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWQJPXLBXGKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethoxy)phenyl]prop-2-enamide typically involves the introduction of the difluoromethoxy group onto the phenyl ring, followed by the formation of the prop-2-enamide moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted carboxylic acids, while reduction could produce difluoromethoxy-substituted amines.

Scientific Research Applications

N-[3-(difluoromethoxy)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(difluoromethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to modulation of the target’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-[3-(difluoromethoxy)phenyl]prop-2-enamide with key analogs:

Compound Name Substituents (R₁, R₂) Melting Point (°C) logP (Predicted/Experimental) Yield (%)
This compound R₁ = –OCF₂H, R₂ = H Not reported ~3.2 (estimated) Not reported
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]prop-2-enamide R₁ = –CF₃, R₂ = –CF₃ 147–149 4.8 (experimental) 70
(2E)-N-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide R₁ = –Cl, R₂ = –CF₃ 171–173 4.5 (experimental) 71
(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide R₁ = –Cl, R₂ = –Cl, –CF₃ Not reported 5.1 (experimental) 66–72
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide R₁ = –OCH₃, R₂ = dihydroxyphenyl Not reported ~2.5 (estimated) Isolated from plants

Key Observations :

  • Lipophilicity : The difluoromethoxy group (–OCF₂H) confers moderate lipophilicity (logP ~3.2), lower than bis(trifluoromethyl) derivatives (logP ~4.8) but higher than methoxy-substituted analogs (logP ~2.5) .
Antimicrobial Activity

The table summarizes antimicrobial efficacy (MIC, µM) against common pathogens:

Compound S. aureus MRSA E. faecalis M. tuberculosis
This compound Not tested Not tested Not tested Not tested
(2E)-N-[3,5-bis(CF₃)phenyl]prop-2-enamide 0.15 0.15 44.5 1.2
(2E)-3-(3,4-Cl₂-phenyl)-N-[4-CF₃-phenyl]prop-2-enamide 0.29 0.29 2.34 0.9
(2E)-N-(3-Cl-phenyl)-3-[4-CF₃-phenyl]prop-2-enamide 1.8 1.8 5.5 2.1
Ampicillin (control) 2.0 >100 >100 N/A

Key Findings :

  • Chlorinated vs. Fluorinated Derivatives: Dichlorinated compounds (e.g., 3,4-Cl₂ derivatives) exhibit superior activity against Gram-positive bacteria (MIC ≤0.29 µM) compared to mono-substituted analogs .
  • Trifluoromethyl vs. Difluoromethoxy : While trifluoromethyl analogs show potent antitubercular activity (MIC ~0.9–1.2 µM) , the difluoromethoxy variant’s activity remains unexplored. However, the electron-withdrawing nature of –OCF₂H may enhance target binding compared to –OCH₃ analogs .
Cytotoxicity and Selectivity
  • Trifluoromethyl Derivatives : Compounds like (2E)-N-[3,5-bis(CF₃)phenyl]prop-2-enamide show cytotoxicity (IC₅₀ ~5–10 µM) in serum-free media but are safer in serum-containing conditions (IC₅₀ >10 µM) .
  • Difluoromethoxy Potential: The –OCF₂H group may reduce cytotoxicity compared to –CF₃ due to lower lipophilicity, as seen in methoxy/hydroxy analogs with IC₅₀ >17 µM in anti-inflammatory assays .

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups : –CF₃ and –Cl substituents enhance antibacterial activity by increasing membrane permeability and target affinity .

Position of Substituents : Para-substituted trifluoromethyl groups (e.g., 4-CF₃) improve antimycobacterial activity, while meta-substitution (e.g., 3-OCF₂H) may optimize solubility .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-[3-(difluoromethoxy)phenyl]prop-2-enamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Condensation of an acyl chloride with a substituted aniline derivative under inert atmosphere. Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of intermediates .
  • Step 2 : Control of reaction parameters:
  • Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
  • pH : Neutral conditions (pH 6.5–7.5) prevent undesired hydrolysis .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
  • Yield Optimization : Use catalysts like DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, achieving yields up to 74% .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Confirm regiochemistry of the difluoromethoxy group and prop-2-enamide backbone (e.g., coupling constants for vinyl protons: J = 15–16 Hz) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
  • Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., m/z 295.3 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers investigate the biological activity and mechanism of action of this compound in inflammatory pathways?

  • Methodological Answer : A tiered approach is recommended:
  • In Vitro Assays :

Enzyme Inhibition : Test against COX-2 or LOX enzymes using fluorometric assays (IC₅₀ determination) .

Cytokine Profiling : Quantify TNF-α/IL-6 levels in LPS-stimulated macrophages via ELISA .

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding interactions with inflammatory targets (e.g., COX-2 active site) .
  • In Vivo Models : Evaluate anti-inflammatory efficacy in rodent models (e.g., carrageenan-induced paw edema) with dose ranges of 10–50 mg/kg .

Q. What methodologies resolve contradictions in reported biological efficacies of this compound across studies?

  • Methodological Answer : Address discrepancies through:
  • Dose-Response Curves : Establish EC₅₀ values across cell lines (e.g., IC₅₀ variability in HeLa vs. RAW264.7 cells) .
  • Orthogonal Assays : Cross-validate results using complementary methods (e.g., Western blotting for protein expression vs. qPCR for mRNA levels) .
  • Meta-Analysis : Aggregate data from independent studies to identify trends (e.g., correlation between substituent electronegativity and activity) .

Key Citations

  • Structural and synthetic insights from .
  • Biological activity protocols from .
  • Contradiction resolution strategies from .

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